molecular formula C8H9N3 B1592201 5-Methyl-1H-indazol-4-amine CAS No. 81115-60-8

5-Methyl-1H-indazol-4-amine

Cat. No. B1592201
CAS RN: 81115-60-8
M. Wt: 147.18 g/mol
InChI Key: PGCAHTNLXQHIOZ-UHFFFAOYSA-N
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Patent
US04608383

Procedure details

m.p. 197°-200° C. (yield 93% of theory) by hydrogenating 4-nitro-5-methylindazole in methanol in the presence of palladium-charcoal;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]([CH3:13])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][NH:8]2)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[C:12]([CH3:13])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][NH:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=NNC2=CC=C1C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C2C=NNC2=CC=C1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.